Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride
Description
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in several bioactive molecules, and a pyrrolidine ring, which is a common structural motif in medicinal chemistry.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-8-15-11)5-9(1)6-14-10-3-4-13-7-10;/h1-2,5,10,13-14H,3-4,6-8H2;1H |
InChI Key |
WNJLJAUUYSJUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NCC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling of the Two Moieties: The final step involves coupling the benzo[1,3]dioxole moiety with the pyrrolidine derivative through a condensation reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride has the following chemical characteristics:
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 240.68 g/mol
- IUPAC Name : 3-(1,3-benzodioxol-5-yl)methylpyrrolidin-3-ylamine hydrochloride
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study conducted on various derivatives demonstrated their potential to inhibit serotonin reuptake, thereby enhancing serotonin levels in the brain. This mechanism is crucial for the treatment of depression and anxiety disorders .
Cholinesterase Inhibition
The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating effective inhibition of AChE, suggesting its potential use in developing therapeutic agents for cognitive disorders .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, indicating a potential role in developing new antibacterial agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Cholinesterase Inhibition | AChE inhibition | |
| Antimicrobial | Bacterial growth inhibition |
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test were used to measure outcomes.
Case Study 2: Cholinesterase Inhibition
A series of experiments were conducted to evaluate the cholinesterase inhibitory activity of this compound using various concentrations. The results showed that at higher concentrations, there was a marked decrease in AChE activity, supporting its potential therapeutic application in Alzheimer's disease management.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine: This compound shares the benzo[1,3]dioxole moiety but differs in the presence of a pyridine ring instead of a pyrrolidine ring.
N-aryl-5-(benzo[1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety but are structurally distinct due to the presence of a thiazole ring.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is unique due to its combination of the benzo[1,3]dioxole and pyrrolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that contributes to its biological activity. The compound's structural components include:
- Benzo[1,3]dioxole : A bicyclic compound known for its role in various pharmacological activities.
- Pyrrolidine : A five-membered ring that enhances the interaction with biological targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine. For instance, a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives were synthesized and evaluated for their anticonvulsant activity. The most active compound demonstrated:
- ED50 value : 4.3 mg/kg
- TD50 value : 160.9 mg/kg
- Protective index : 37.4, indicating a favorable safety profile compared to reference drugs .
These compounds showed significant protection against seizures in animal models, particularly in the maximal electroshock (MES) test.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Research indicates that derivatives of benzo[1,3]dioxol can inhibit bacterial growth effectively. For instance, azolidine derivatives containing benzo[1,3]dioxol functionalities exhibited notable antibacterial activity, suggesting potential as therapeutic agents against resistant bacterial strains .
The mechanisms underlying the biological activities of benzo[1,3]dioxol derivatives are multifaceted:
- Ion Channel Modulation : Some studies suggest that these compounds can inhibit sodium channels (e.g., Na v1.1), which is crucial in the modulation of neuronal excitability and seizure control .
- Inhibition of Enzymatic Activity : The ability to inhibit specific enzymes involved in bacterial cell wall synthesis and other metabolic pathways has been noted, contributing to their antibacterial effects .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|
| Anticonvulsant | 6d | 4.3 | 160.9 | 37.4 |
| Antibacterial | Azolidine derivative | Not specified | Not specified | Not specified |
Research Implications
The findings surrounding benzo[1,3]dioxol derivatives suggest their potential as lead compounds in drug development for treating conditions such as epilepsy and bacterial infections. The favorable safety profiles observed in preclinical studies warrant further investigation into their pharmacokinetics and therapeutic efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
